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For researchers, scientists, and drug development professionals, 4',6-diamidino-2-

phenylindole, commonly known as DAPI, is an indispensable tool for visualizing cell nuclei and

assessing cellular health. This guide provides a comprehensive overview of the principles

governing DAPI's use in fluorescence microscopy, detailed experimental protocols, and the

quantitative data necessary for its effective application.

Core Principles of DAPI Staining
DAPI is a blue-fluorescent dye that exhibits a strong and specific affinity for the minor groove of

double-stranded DNA (dsDNA), with a particular preference for adenine-thymine (A-T) rich

regions.[1][2][3][4][5] Upon binding to dsDNA, DAPI undergoes a conformational change that

leads to a significant increase in its fluorescence quantum yield, resulting in a bright, blue

signal that clearly delineates the nucleus.[6][7][8][9] This fluorescence enhancement is

approximately 20-fold compared to unbound DAPI.[6][10][11][12]

The mechanism of DAPI's fluorescence is rooted in its molecular structure and its interaction

with the DNA molecule. When unbound in an aqueous solution, the DAPI molecule has

rotational freedom, which leads to non-radiative decay pathways that quench its fluorescence.

However, when constrained within the minor groove of DNA, this rotational freedom is

restricted, favoring radiative decay in the form of fluorescence.

While DAPI's primary target is dsDNA, it can also bind to RNA, albeit with a lower affinity and a

different binding mode, believed to be intercalation at adenine-uracil (A-U) rich regions.[4][6]
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[13] The fluorescence emission of DAPI bound to RNA is weaker and shifted to a longer

wavelength (around 500 nm) compared to when it is bound to dsDNA.[4][6]

DAPI is moderately cell-impermeant and is therefore most commonly used for staining fixed

and permeabilized cells.[2][6][14] However, at higher concentrations, it can be used to stain live

cells, although this may introduce cytotoxicity with prolonged exposure.[2][4][15] For live-cell

imaging, Hoechst stains are often preferred due to their greater membrane permeability.[6]

Quantitative Data for DAPI
The spectral and physical properties of DAPI are crucial for designing and executing

fluorescence microscopy experiments. The following table summarizes key quantitative data for

DAPI.

Property Value References

Excitation Maximum (bound to

dsDNA)
~358 - 360 nm [2][3][4][12]

Emission Maximum (bound to

dsDNA)
~457 - 461 nm [2][3][4][6]

Quantum Yield (bound to

dsDNA)
~0.62 - 0.92 [6][16][17]

Molar Extinction Coefficient (at

353 nm)
27,000 cm⁻¹M⁻¹

Molecular Weight 350.25 g/mol (dihydrochloride) [7][11]

Binding Affinity (Kd for dsDNA) ~100 nM [7]

Experimental Protocols
Accurate and reproducible DAPI staining requires careful attention to protocol details. Below

are detailed methodologies for common applications.

Preparation of DAPI Stock and Working Solutions
DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM):
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Dissolve 10 mg of DAPI dihydrochloride powder in 2 mL of deionized water (diH₂O) or

dimethylformamide (DMF).[18][19]

DAPI has poor solubility in water; sonication may be necessary to fully dissolve the

powder.[18]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C for long-term storage, protected from light.[1]

DAPI Working Solution (e.g., 300 nM):

Dilute the stock solution in phosphate-buffered saline (PBS) or an appropriate buffer to the

desired final concentration. A typical working concentration ranges from 0.1 to 1 µg/mL

(approximately 300 nM to 3 µM).[2][20]

Protocol for Staining Fixed Adherent Cells
Cell Culture and Fixation:

Grow cells on sterile glass coverslips or in imaging-compatible plates.

Gently wash the cells with PBS to remove culture medium.[2]

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[2]

Wash the cells three times with PBS for 5 minutes each to remove the fixative.

Permeabilization (Optional but Recommended):

To ensure efficient entry of DAPI into the nucleus, permeabilize the cells with 0.1% Triton

X-100 in PBS for 5-10 minutes at room temperature.[2]

Wash the cells three times with PBS for 5 minutes each.

DAPI Staining:

Add a sufficient volume of the DAPI working solution (e.g., 300 nM) to completely cover

the cells.[18][20]
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Incubate for 1-5 minutes at room temperature, protected from light.[18][20]

Washing and Mounting:

Remove the DAPI solution and wash the cells 2-3 times with PBS to reduce background

fluorescence.[2][18]

Mount the coverslip onto a microscope slide using an antifade mounting medium.[20]

Imaging:

Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter

set (Excitation: ~360 nm, Emission: ~460 nm).[3]

Protocol for Staining Tissue Sections
Deparaffinization and Rehydration (for paraffin-embedded sections):

Immerse slides in xylene to remove paraffin.

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (e.g.,

100%, 95%, 70%) and finally in distilled water.

Antigen Retrieval (if performing immunofluorescence):

Perform heat-induced or enzymatic antigen retrieval as required for the primary antibody.

Permeabilization:

Permeabilize the tissue sections with a buffer containing a detergent like Triton X-100 or

Tween 20.

DAPI Staining:

Apply the DAPI working solution to the tissue sections and incubate for 5-10 minutes at

room temperature in the dark.[19]

Washing and Mounting:
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Gently wash the slides with PBS to remove excess DAPI.

Mount with an antifade mounting medium and a coverslip.

Imaging:

Image using a fluorescence microscope with a DAPI filter set.

Protocol for Staining Live Cells
Preparation:

Prepare a DAPI working solution in a serum-free culture medium at a concentration of 0.1-

1 µg/mL.[1]

Staining:

Add the DAPI-containing medium to the live cells and incubate at 37°C for 10-15 minutes.

[1]

Washing and Imaging:

Gently wash the cells with fresh, pre-warmed medium or PBS to minimize background

fluorescence.[1]

Image the cells immediately. Prolonged exposure to DAPI and the excitation light can be

cytotoxic.[2]
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Click to download full resolution via product page

Caption: Mechanism of DAPI fluorescence upon binding to DNA.

Experimental Workflow for Fixed Cell Staining
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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